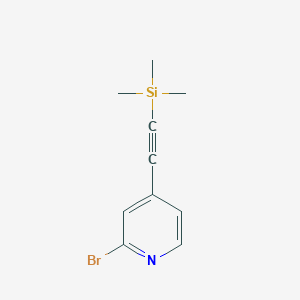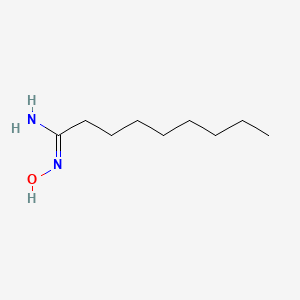
N-(2-Isopropyl-6-methylphenyl)-2-pyrazinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-Isopropyl-6-methylphenyl)pyrazine-2-carboxamide: is a chemical compound that belongs to the class of pyrazine derivatives. Pyrazine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Isopropyl-6-methylphenyl)pyrazine-2-carboxamide typically involves the reaction of pyrazine-2-carboxylic acid with 2-isopropyl-6-methylaniline. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include a solvent such as dichloromethane (DCM) and are conducted at room temperature .
Industrial Production Methods
In an industrial setting, the production of N-(2-Isopropyl-6-methylphenyl)pyrazine-2-carboxamide may involve more scalable methods such as continuous flow synthesis. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product. The use of automated systems and advanced purification techniques like high-performance liquid chromatography (HPLC) can further enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
N-(2-Isopropyl-6-methylphenyl)pyrazine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazine derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anti-tubercular agent and its ability to inhibit certain enzymes.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of other bioactive compounds
Mecanismo De Acción
The mechanism of action of N-(2-Isopropyl-6-methylphenyl)pyrazine-2-carboxamide involves its interaction with specific molecular targets. For instance, in its role as an anti-tubercular agent, the compound inhibits the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall. This inhibition disrupts the integrity of the cell wall, leading to the death of the mycobacteria .
Comparación Con Compuestos Similares
Similar Compounds
N-Phenylpyrazine-2-carboxamide: Known for its anti-mycobacterial activity.
N-(4-Chlorophenyl)pyrazine-2-carboxamide: Exhibits significant activity against Mycobacterium tuberculosis.
N-(2-Ethylhexyl)pyrazine-2-carboxamide: Shows promising results in antimicrobial studies
Uniqueness
N-(2-Isopropyl-6-methylphenyl)pyrazine-2-carboxamide stands out due to its unique isopropyl and methyl substitutions on the phenyl ring, which contribute to its distinct chemical and biological properties. These substitutions enhance its lipophilicity and may improve its ability to penetrate biological membranes, making it a valuable compound for further research and development .
Propiedades
Fórmula molecular |
C15H17N3O |
|---|---|
Peso molecular |
255.31 g/mol |
Nombre IUPAC |
N-(2-methyl-6-propan-2-ylphenyl)pyrazine-2-carboxamide |
InChI |
InChI=1S/C15H17N3O/c1-10(2)12-6-4-5-11(3)14(12)18-15(19)13-9-16-7-8-17-13/h4-10H,1-3H3,(H,18,19) |
Clave InChI |
BZJDAVSMQIWCET-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=CC=C1)C(C)C)NC(=O)C2=NC=CN=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


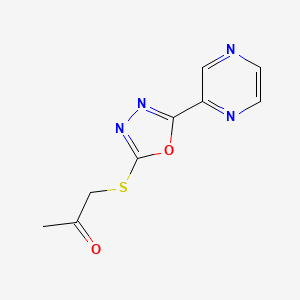
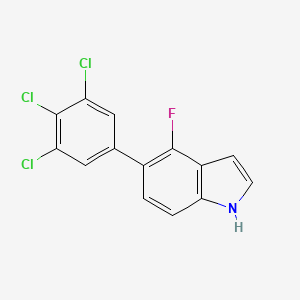
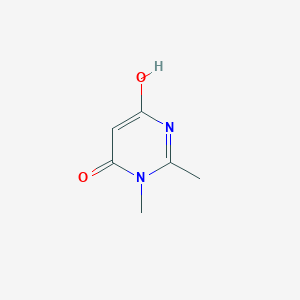
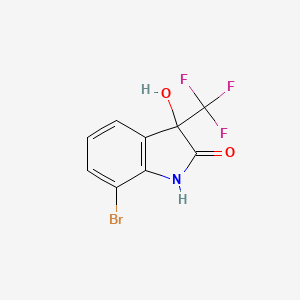
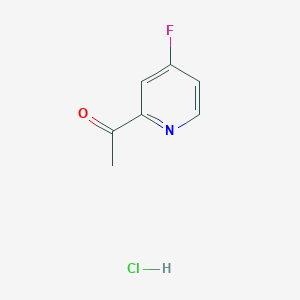
![(2S)-1-[(trifluoromethyl)sulfanyl]propan-2-aminium4-methylbenzenesulfonate](/img/structure/B13119069.png)
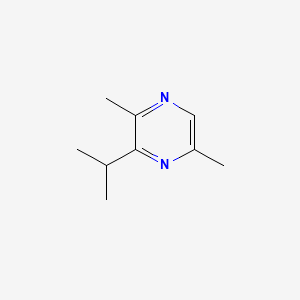
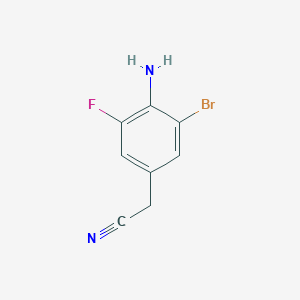
![2-O-benzyl 3-O-ethyl (3R,3aR,6aS)-6,6-difluoro-1,3,3a,4,5,6a-hexahydrocyclopenta[c]pyrrole-2,3-dicarboxylate](/img/structure/B13119085.png)
![3-Methyl-[1,2,4]triazolo[4,3-a]pyridine-8-carbonitrile](/img/structure/B13119088.png)

